Salutaridine
Overview
Description
Salutaridine, also known as floripavine, is an alkaloid that is present in the morphinian alkaloid pathway of opium poppy . Its biosynthetic precursor is the alkaloid ®-reticuline .
Synthesis Analysis
The synthesis of Salutaridine involves a biomimetic chemo-enzymatic strategy. The prochiral natural intermediate 1,2-dehydroreticuline is prepared and subsequently stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase, obtaining ®-reticuline in high ee and yield . In the final step, membrane-bound salutaridine synthase is used to perform the selective ortho-para phenol coupling to give (+)-salutaridine .Molecular Structure Analysis
The molecular formula of Salutaridine is C19H21NO4 . Its average mass is 327.374 Da and its mono-isotopic mass is 327.147064 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Salutaridine include the reduction of the prochiral natural intermediate 1,2-dehydroreticuline by the enzyme 1,2-dehydroreticuline reductase to obtain ®-reticuline . This is followed by the selective ortho-para phenol coupling performed by the membrane-bound salutaridine synthase to produce (+)-salutaridine .Physical And Chemical Properties Analysis
Salutaridine has a molar mass of 327.380 g·mol−1 . It is a solid at standard state (at 25 °C [77 °F], 100 kPa) .Scientific Research Applications
Enzyme Function and Modification
- Salutaridine reductase (SalR) is crucial in morphine biosynthesis, reducing salutaridine to 7(S)-salutaridinol. Research identified its unique features and how mutagenesis can remove substrate inhibition while maintaining or enhancing activity (Ziegler et al., 2009).
Metabolic Engineering
- Altering the expression of salutaridinol 7-O-acetyltransferase (SalAT) impacts alkaloid products in opium poppy, with over-expression increasing morphine, codeine, and thebaine, and suppression leading to salutaridine accumulation (Allen et al., 2007).
Synthetic Biology
- Saccharomyces cerevisiae has been used to synthesize morphinan alkaloids from precursors, indicating potential for biotechnological production of these compounds (Fossati et al., 2015).
Structural Analysis
- Studies on the crystallization and atomic structure of SalR from the opium poppy provide insights into its biochemical function and potential targets for modification (Higashi et al., 2010); (Higashi et al., 2010).
Genetic Regulation and Pathway Analysis
- RNAi suppression of salAT and studies on enzyme interactions in the morphine biosynthetic pathway provide insights into regulatory mechanisms and enzyme complexes (Kempe et al., 2009).
Novel Alkaloid Discovery
- Research on saludimerines A and B, novel dimeric alkaloids derived from salutaridine, expands the understanding of alkaloid diversity and their biological properties (Bracher et al., 2004).
Evolutionary Perspectives
- Comparative transcriptome analysis across Papaver species provides insights into the evolution of morphine biosynthesis and the specific role of SalR (Ziegler et al., 2009).
Molecular Interaction and Docking Studies
- Modeling and mutagenesis studies of SalR reveal the enzyme's substrate binding site and its interaction with benzylisoquinoline alkaloids, contributing to the understanding of its specificity (Geissler et al., 2007).
Future Directions
properties
IUPAC Name |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTRUVGBZQJVTF-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941041 | |
Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salutaridine | |
Color/Form |
Rods from ethyl acetate | |
CAS RN |
1936-18-1 | |
Record name | Salutaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALUTARIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X10PRH74D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Salutaridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
197-198 °C | |
Record name | Salutaridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8325 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.